molecular formula C6H10O6 B13884526 3-Deoxyhex-2-ulosonic acid CAS No. 158647-63-3

3-Deoxyhex-2-ulosonic acid

Cat. No.: B13884526
CAS No.: 158647-63-3
M. Wt: 178.14 g/mol
InChI Key: WPAMZTWLKIDIOP-UHFFFAOYSA-N
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Description

3-Deoxyhex-2-ulosonic acid is a compound with the molecular formula C₆H₁₀O₆ It is a type of deoxy sugar acid, which means it is derived from a hexose sugar by the removal of a hydroxyl group and the addition of a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxyhex-2-ulosonic acid can be achieved through several methods. One common approach involves the reaction of 2-O-benzyl-D-arabinose with oxaloacetic acid in the presence of nickel ions at a pH of 11.5 in a sodium tetraborate solution. This reaction yields a mixture of D-gluco- and D-manno-isomers, which can be separated and further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of carbohydrate substrates. For example, D-mannose can be used as a starting material. The process involves elongation of the sugar carbon chain, installation of an α-keto ester function, and cyclization to yield the desired pyranose isomer .

Chemical Reactions Analysis

Types of Reactions

3-Deoxyhex-2-ulosonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Deoxyhex-2-ulosonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Deoxyhex-2-ulosonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or a substrate in various biochemical reactions. Its effects are mediated through its ability to participate in glycosylation reactions and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dehydro-3-deoxy-D-galactonate
  • 2-Dehydro-3-deoxy-D-gluconate
  • 2-Dehydro-3-deoxy-L-galactonate
  • 2-Keto-3-deoxy-D-gluconate
  • 2-Keto-3-deoxy-L-galactonate

Uniqueness

3-Deoxyhex-2-ulosonic acid is unique due to its specific structure and properties. Unlike other similar compounds, it has a distinct arrangement of functional groups that confer unique reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,5,6-trihydroxy-2-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMZTWLKIDIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864781
Record name 3-Deoxyhex-2-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158647-63-3
Record name 3-Deoxyhex-2-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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